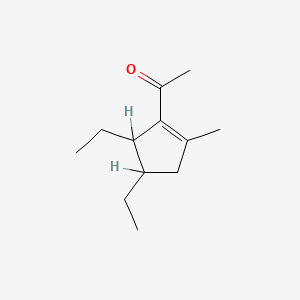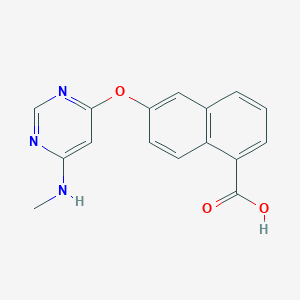![molecular formula C9H19NO2 B13933057 4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol](/img/structure/B13933057.png)
4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol is an organic compound with the molecular formula C9H19NO2. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol typically involves the reaction of tetrahydropyran derivatives with dimethylamine. One common method involves the use of cerium ammonium nitrate as a catalyst for the reaction of tertiary 1,4- and 1,5-diols to form tetrahydropyran derivatives . Another method includes the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of room temperature ionic liquids (RTILs) and lanthanide triflates as catalysts has been reported to yield high amounts of tetrahydropyran derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include cerium ammonium nitrate, platinum catalysts, and lanthanide triflates. Reaction conditions often involve room temperature or mild heating to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include tetrahydropyran derivatives, alcohols, amines, and various substituted compounds depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming stable intermediates that can further react to yield desired products. Its ability to form cyclic structures makes it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
4-Aminomethyltetrahydropyran: A derivative with an amino group instead of a dimethylamino group.
2H-Pyran-2-one: A related compound with a different ring structure and functional groups.
Uniqueness
Its dimethylamino group enhances its nucleophilicity, making it a versatile intermediate in various synthetic pathways .
Propriétés
Formule moléculaire |
C9H19NO2 |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
[4-[(dimethylamino)methyl]oxan-4-yl]methanol |
InChI |
InChI=1S/C9H19NO2/c1-10(2)7-9(8-11)3-5-12-6-4-9/h11H,3-8H2,1-2H3 |
Clé InChI |
XEUFOQRUXWUGMP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1(CCOCC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid](/img/structure/B13932979.png)


![Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate](/img/structure/B13933013.png)


![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)





![Spiro[3.5]nonane-1,3-dione, 7-methoxy-](/img/structure/B13933053.png)
![N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide](/img/structure/B13933060.png)
